molecular formula C26H26N2O3 B11636707 2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

Cat. No.: B11636707
M. Wt: 414.5 g/mol
InChI Key: QHQLVVJFVWFJRG-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a benzoxazole ring, a phenyl group, and a dimethylphenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable phenyl halide and a palladium catalyst.

    Introduction of the Dimethylphenoxy Moiety: This step involves the nucleophilic substitution of a dimethylphenol derivative with an appropriate electrophile, such as an acyl chloride or an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, palladium catalysts, basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide: A structurally similar compound with different substituents on the phenyl ring.

    2-(2,4-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Another similar compound with a methyl group instead of the benzoxazole ring.

Uniqueness

2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is unique due to the presence of the benzoxazole ring and the specific arrangement of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C26H26N2O3/c1-16(2)20-8-12-24-22(14-20)28-26(31-24)19-6-9-21(10-7-19)27-25(29)15-30-23-11-5-17(3)13-18(23)4/h5-14,16H,15H2,1-4H3,(H,27,29)

InChI Key

QHQLVVJFVWFJRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)C

Origin of Product

United States

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